molecular formula C6H10ClNO2 B13962982 4-Aminooxane-4-carbonyl chloride CAS No. 761340-01-6

4-Aminooxane-4-carbonyl chloride

Katalognummer: B13962982
CAS-Nummer: 761340-01-6
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: NUCKJGIGTYIHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminooxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an amino group (-NH2) and a carbonyl chloride group (-COCl) attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Aminooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-aminooxane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Wissenschaftliche Forschungsanwendungen

4-Aminooxane-4-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-aminooxane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved . The amino group can also participate in reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Aminooxane-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxane ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications .

Eigenschaften

CAS-Nummer

761340-01-6

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

4-aminooxane-4-carbonyl chloride

InChI

InChI=1S/C6H10ClNO2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2

InChI-Schlüssel

NUCKJGIGTYIHIW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C(=O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.